molecular formula C10H6ClNO2 B1267122 8-Chloroquinoline-5-carboxylic acid CAS No. 121490-68-4

8-Chloroquinoline-5-carboxylic acid

Cat. No. B1267122
M. Wt: 207.61 g/mol
InChI Key: YCJCLDOHESCJRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including those similar to 8-chloroquinoline-5-carboxylic acid, often involves reactions such as the Skraup synthesis, Friedländer synthesis, or through specific halogenation and carboxylation reactions. For instance, derivatives of 8-methylquinoline-5-carboxylic acid can be synthesized from amino-p-toluic acid or by hydrolysis of cyano compounds, showcasing the versatility in synthesizing quinoline carboxylic acids (Gracheva & Tochilkin, 1980).

Molecular Structure Analysis

Quinoline derivatives, including 8-chloroquinoline-5-carboxylic acid, are characterized by their distinct molecular structure, which features a fused benzene and pyridine ring. This structure is pivotal in determining the compound's chemical reactivity and physical properties. For instance, the presence of hydrogen-bonded structures in proton-transfer compounds of quinoline derivatives highlights the role of molecular structure in forming low-dimensional hydrogen-bonded assemblies (Smith, Wermuth, & White, 2008).

Chemical Reactions and Properties

Quinoline carboxylic acids participate in various chemical reactions, such as condensation, substitution, and redox reactions, influenced by their functional groups. These reactions are crucial for the synthesis of a wide range of chemical entities. For example, the conversion of 5-aminoquinoline-8-carboxylic acid to 5-hydroxyquinoline-8-carboxylic acid through diazonium salt formation demonstrates the chemical versatility of quinoline carboxylic acids (Breckenridge & Singer, 1947).

Physical Properties Analysis

The physical properties of 8-chloroquinoline-5-carboxylic acid, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The formation of one-dimensional hydrogen-bonded chain structures in similar quinoline derivatives underscores the significance of molecular interactions in determining the compound's physical state and solubility (Smith, Wermuth, & White, 2008).

Chemical Properties Analysis

The chemical properties of 8-chloroquinoline-5-carboxylic acid, including acidity, basicity, and reactivity towards various reagents, are key to its applications in chemical synthesis. The compound's ability to form stable proton-transfer compounds and participate in hydrogen bonding showcases its reactive nature and compatibility in forming complex molecular structures (Smith, Wermuth, & White, 2008).

Scientific Research Applications

Carboxylic Acids Carboxylic acids are versatile organic compounds used in various areas such as organic synthesis, nanotechnology, and polymers . They can be natural and synthetic, can be extracted or synthesized, and present a highly polar chemical structure, active in organic reactions . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .

Quinoline Compounds Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

Quinoline Compounds Quinoline compounds have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, quinoline-4-carboxylic acids have been synthesized in water .

Biologically and Pharmaceutically Active Quinoline Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

Quinoline Compounds Quinoline compounds have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, quinoline-4-carboxylic acids have been synthesized in water .

Biologically and Pharmaceutically Active Quinoline Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

Safety And Hazards

The compound is associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Quinoline and its derivatives, including 8-Chloroquinoline-5-carboxylic acid, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on further exploring the biological and pharmaceutical activities of these compounds .

properties

IUPAC Name

8-chloroquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJCLDOHESCJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701293459
Record name 8-Chloro-5-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloroquinoline-5-carboxylic acid

CAS RN

121490-68-4
Record name 8-Chloro-5-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121490-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-5-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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